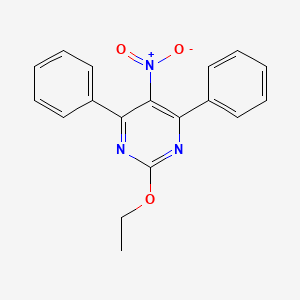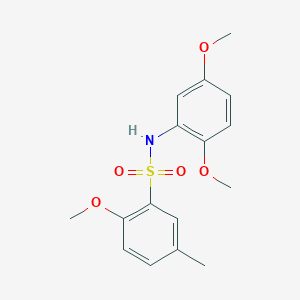![molecular formula C10H16N4OS2 B5782857 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antioxidant properties, making it a potential candidate for the development of drugs to treat oxidative stress-related disorders.
Mécanisme D'action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been found to have anti-inflammatory and antioxidant properties. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. Furthermore, its synthesis method is reliable and efficient, making it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antioxidant for the treatment of oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 2-chloro-N-(2-thiazolyl)acetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABMZHRIXEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)


![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)


